(E)-tert-butyl 3-(5-bromo-2-methylphenyl)acrylate
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Overview
Description
(E)-tert-butyl 3-(5-bromo-2-methylphenyl)acrylate is an organic compound that belongs to the class of acrylates It features a tert-butyl ester group attached to an acrylate moiety, with a 5-bromo-2-methylphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-butyl 3-(5-bromo-2-methylphenyl)acrylate typically involves the esterification of 3-(5-bromo-2-methylphenyl)acrylic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for better control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
(E)-tert-butyl 3-(5-bromo-2-methylphenyl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: Reduction of the acrylate moiety can lead to the formation of saturated esters.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of 3-(5-substituted-2-methylphenyl)acrylates.
Oxidation: Formation of epoxides or hydroxylated derivatives.
Reduction: Formation of saturated esters.
Scientific Research Applications
(E)-tert-butyl 3-(5-bromo-2-methylphenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (E)-tert-butyl 3-(5-bromo-2-methylphenyl)acrylate involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the acrylate moiety can undergo polymerization or addition reactions. The tert-butyl ester group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl bromide: An organobromine compound used in synthetic organic chemistry.
tert-Butyl bromoacetate: Used in the synthesis of various organic compounds.
tert-Butanesulfinamide: Employed in asymmetric synthesis.
Uniqueness
(E)-tert-butyl 3-(5-bromo-2-methylphenyl)acrylate is unique due to its combination of a brominated aromatic ring and an acrylate ester. This structure allows for diverse reactivity and applications, distinguishing it from other tert-butyl esters and brominated compounds.
Properties
IUPAC Name |
tert-butyl (E)-3-(5-bromo-2-methylphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17BrO2/c1-10-5-7-12(15)9-11(10)6-8-13(16)17-14(2,3)4/h5-9H,1-4H3/b8-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXGVXLSAAQZEF-SOFGYWHQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)C=CC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)Br)/C=C/C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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